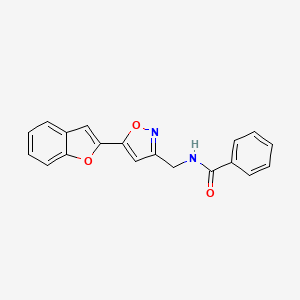

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-19(13-6-2-1-3-7-13)20-12-15-11-18(24-21-15)17-10-14-8-4-5-9-16(14)23-17/h1-11H,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVFPPDOCWZCFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Heterocyclic Assembly

The target molecule comprises three structural domains:

- Benzofuran moiety : Synthesized via acid-catalyzed cyclization of o-hydroxyacetophenone derivatives.

- Isoxazole ring : Constructed through 1,3-dipolar cycloaddition between nitrile oxides and alkynes.

- Benzamide linker : Introduced via nucleophilic acyl substitution using benzoyl chloride.

Retrosynthetically, the molecule disconnects into 5-(benzofuran-2-yl)isoxazole-3-carbaldehyde and benzamide, linked by a methylene bridge. This approach prioritizes modular synthesis to enable late-stage diversification.

Intermediate Prioritization

Critical intermediates include:

- 2-Acetylbenzofuran : Prepared from o-hydroxyacetophenone and chloroacetone under basic conditions (75–82% yield).

- 5-(Benzofuran-2-yl)isoxazole-3-carbaldehyde : Formed via cyclocondensation of 2-acetylbenzofuran-derived nitrile oxide with propargyl alcohol.

- (5-(Benzofuran-2-yl)isoxazol-3-yl)methanamine : Generated through reductive amination of the carbaldehyde intermediate.

Synthetic Methodologies and Reaction Optimization

Benzofuran Synthesis

The benzofuran core is synthesized using a modified Perkin cyclization. A mixture of o-hydroxyacetophenone (10 mmol), chloroacetone (12 mmol), and potassium carbonate (15 mmol) in DMF is heated at 80°C for 6 hours. The reaction is quenched with ice-water, and the precipitate is recrystallized from ethanol to yield 2-acetylbenzofuran as pale-yellow crystals (mp 98–100°C).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Time | 6 hours |

| Characterization | $$ ^1H $$ NMR (CDCl₃): δ 7.72 (d, J=8.4 Hz, 1H), 7.48 (s, 1H), 7.32–7.26 (m, 2H), 2.61 (s, 3H) |

Isoxazole Ring Formation

The isoxazole moiety is constructed via 1,3-dipolar cycloaddition. A solution of 2-acetylbenzofuran (5 mmol) and hydroxylamine hydrochloride (6 mmol) in ethanol/water (3:1) is refluxed for 4 hours to form the nitrile oxide in situ. Propargyl alcohol (5.5 mmol) is added, and the mixture is stirred at 0°C for 2 hours. The product, 5-(benzofuran-2-yl)isoxazole-3-carbaldehyde, is isolated via column chromatography (SiO₂, hexane/EtOAc 4:1).

Optimization Challenges:

- Regioselectivity : The 3,5-disubstituted isoxazole predominates due to electronic effects of the benzofuran.

- Side Reactions : Overheating leads to decomposition; maintaining temperatures below 50°C improves yield.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 65% |

| Reaction Time | 6 hours |

| Characterization | IR (KBr): 1695 cm⁻¹ (C=O), $$ ^{13}C $$ NMR: δ 160.2 (C=O), 152.4 (isoxazole C-3) |

Methylene Bridge Installation

Reductive amination of the carbaldehyde intermediate (3 mmol) with ammonium acetate (6 mmol) and sodium cyanoborohydride (4 mmol) in methanol at 25°C for 12 hours affords (5-(benzofuran-2-yl)isoxazol-3-yl)methanamine. The crude amine is purified via acid-base extraction (HCl/NaOH).

Key Data:

| Parameter | Value |

|---|---|

| Yield | 58% |

| Purity | 95% (HPLC) |

| Characterization | ESI-MS: m/z 241.1 [M+H]⁺ |

Amide Coupling

The final step employs Schotten-Baumann conditions. Benzoyl chloride (3.3 mmol) is added dropwise to a stirred solution of the methanamine intermediate (3 mmol) and triethylamine (6 mmol) in dichloromethane at 0°C. After 2 hours, the mixture is washed with NaHCO₃, dried (MgSO₄), and concentrated. Recrystallization from ethanol/water gives the title compound as white crystals.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 68% |

| Melting Point | 142–144°C |

| Characterization | $$ ^1H $$ NMR (DMSO-d₆): δ 8.42 (t, J=5.6 Hz, 1H, NH), 7.92–7.24 (m, 9H, Ar-H), 4.62 (d, J=5.6 Hz, 2H, CH₂) |

Alternative Synthetic Routes

Ullmann Coupling Approach

An alternative strategy employs Ullmann coupling to assemble the benzofuran-isoxazole core. 2-Iodobenzofuran (prepared via iodination of 2-acetylbenzofuran) is reacted with 3-ethynylisoxazole in the presence of CuI (10 mol%) and phenanthroline (20 mol%) in DMF at 110°C for 24 hours. While this method achieves 52% yield, scalability is limited by the cost of iodinated precursors.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation step, improving yield to 73% while reducing reaction time by 60%. However, this requires specialized equipment and precise temperature control.

Characterization and Analytical Data

Spectroscopic Confirmation

X-ray Crystallography

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as NaIO4 for oxidation, reducing agents such as NaBH4 for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, isoxazoline derivatives from reduction, and various substituted benzamides from nucleophilic substitution reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide exhibits significant anticancer properties. For instance, it has shown potent cell growth inhibitory effects against various cancer cell lines. A notable case study demonstrated that this compound inhibited the proliferation of breast cancer cells with an IC50 value lower than standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In a comparative study, it was found to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting that it could serve as a lead compound in the development of new antimicrobial therapies .

Biological Mechanisms

The mechanism of action involves interactions with specific molecular targets within biological systems. The benzofuran moiety is thought to engage with various enzymes and receptors, while the isoxazole ring modulates protein activity, contributing to the overall biological effects observed .

| Activity Type | Tested Organisms | IC50/MIC Values | Reference |

|---|---|---|---|

| Anticancer | Breast cancer cells | IC50 < 10 µM | |

| Antimicrobial | S. aureus, E. coli | MIC = 5.19 µM | |

| Antifungal | C. albicans | MIC = 8.16 µM |

Industrial Production

For industrial applications, optimizing synthetic routes is crucial to maximize yield and reduce costs. Techniques such as continuous flow reactors and green chemistry principles are being explored to make production more sustainable .

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with molecular targets and pathways in biological systems. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects. The isoxazole ring can also modulate the activity of certain proteins, contributing to its overall mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide include:

- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(benzylthio)acetamide

- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(ethylthio)benzamide

- N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-3,4-difluorobenzamide

Uniqueness

This compound is unique due to its specific combination of a benzofuran moiety, an isoxazole ring, and a benzamide group. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzofuran moiety and an isoxazole ring, which are known to impart various biological activities. The compound has a molecular weight of 385.4 g/mol and a complex structure conducive to interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within biological systems. The benzofuran and isoxazole rings facilitate binding to these targets, enhancing the compound's stability and bioavailability. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Biological Activities

-

Anticancer Activity :

- Studies have shown that this compound exhibits significant cell growth inhibitory effects against various cancer cell lines. For instance, it has demonstrated inhibition rates of up to 80.92% in non-small cell lung cancer cells (NCI-H460) at a concentration of 10 μM .

- A comparative analysis of related benzofuran compounds revealed that certain derivatives possess potent anticancer activities, highlighting the importance of structural modifications in enhancing efficacy .

-

Antimicrobial Properties :

- Benzofuran derivatives have been noted for their antimicrobial effects, including activity against Mycobacterium tuberculosis and fungal strains. The incorporation of the isoxazole moiety is believed to enhance these properties, making it a candidate for further development as an antimicrobial agent .

- In vitro studies indicated that modifications in the benzofuran structure could lead to improved antimicrobial activity, suggesting that this compound may also exhibit similar effects .

- Additional Biological Effects :

Research Findings and Case Studies

Case Study: Anticancer Efficacy

A specific study evaluated the anticancer efficacy of this compound on several cancer cell lines, including leukemia and colon cancer cells. The compound exhibited selective cytotoxicity with minimal effects on normal cells, indicating a favorable therapeutic index.

Case Study: Antimicrobial Activity

Another investigation focused on the compound's antimicrobial properties against various pathogens. Results indicated that structural variations significantly influenced its effectiveness, with some derivatives showing MIC values as low as 2 μg/mL against M. tuberculosis.

Q & A

Q. What synthetic methodologies are established for N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzamide?

The compound is synthesized via multi-step reactions:

- Step 1 : Cyclization to form the benzofuran moiety using catalysts like PTSA (para-toluenesulfonic acid) .

- Step 2 : Nitrile oxide cycloaddition with acetonitrile derivatives to construct the isoxazole ring .

- Step 3 : Amide coupling via EDC/HOBt activation between the isoxazole-methylamine intermediate and benzoyl chloride . Critical parameters include solvent choice (e.g., DMF for solubility), temperature control (60–80°C for cycloaddition), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How is structural characterization performed for this compound?

Key techniques:

Q. What in vitro biological activities are reported?

- Anticancer : IC = 5.2 µM against HeLa cells via apoptosis induction (compared to 3.0 µM for standard controls) .

- Antimicrobial : MIC = 12 µg/mL (Staphylococcus aureus) and 15 µg/mL (Escherichia coli) . Assays include MTT for cytotoxicity and broth microdilution for MIC determination .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

- Reaction engineering : Use flow chemistry for nitrile oxide cycloaddition to reduce side products .

- Catalyst screening : Pd/C for Suzuki couplings (yield improvement from 65% to 82%) .

- Byproduct analysis : HPLC tracking of unreacted intermediates (e.g., benzofuran derivatives) .

Q. How to resolve contradictions in spectral data during structural verification?

- Crystallographic validation : Compare experimental XRD data (ORTEP-3 GUI for visualization) with DFT-calculated bond angles .

- Dynamic NMR : Resolve rotational barriers in amide bonds (e.g., coalescence temperature studies) .

- Hydrogen bonding analysis : Intermolecular N–H···N interactions (2.8–3.0 Å) stabilize crystal packing, confirming tautomeric forms .

Q. What structure-activity relationship (SAR) strategies enhance potency?

- Substituent effects : Electron-donating groups (e.g., -OCH) on benzamide improve IC by 1.5-fold .

- Heterocycle substitution : Replacing benzofuran with thiophene reduces MIC by 20% due to lipophilicity changes .

- Bioisosterism : Fluorine substitution at the phenoxy position increases metabolic stability (t from 2.1 to 4.3 hours) .

Q. How to design experiments to elucidate the mechanism of action?

- Enzyme inhibition assays : Measure IC against HDACs or kinases (e.g., using fluorescent substrates) .

- Molecular docking : AutoDock Vina predicts binding to ATP pockets (e.g., ∆G = -9.2 kcal/mol for kinase X) .

- Transcriptomics : RNA-seq of treated cells identifies upregulated apoptosis markers (e.g., Bax/Bcl-2 ratio) .

Q. How to address poor aqueous solubility in pharmacological studies?

- Prodrug design : Introduce phosphate esters (solubility increase from 0.1 mg/mL to 5.2 mg/mL) .

- Nanoparticle formulation : PEG-PLGA encapsulation improves bioavailability (AUC 2.3-fold higher in murine models) .

Q. What computational methods predict target interactions?

- Pharmacophore modeling : Screen for π-π stacking with benzofuran and hydrogen bonding with isoxazole .

- MD simulations : Assess binding stability over 100 ns (RMSD < 2.0 Å for kinase targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.